2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
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Overview
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid is a heterocyclic compound featuring an oxadiazole ring substituted with a chlorophenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors
Mode of Action
It is suggested that compounds with similar structures may interact with their targets through strong h-bonding interactions . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways
Pharmacokinetics
Compounds with similar structures have been found to be metabolized by certain bacterial strains . More detailed studies are required to understand the pharmacokinetics of this compound.
Result of Action
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . More detailed studies are required to understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the 4-chlorophenyl group and the oxadiazole ring in the compound .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid are not well characterized. Future studies could investigate the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
- 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
- 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
Comparison: Compared to these similar compounds, 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-12-8(16-13-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVXWDJZJAVWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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